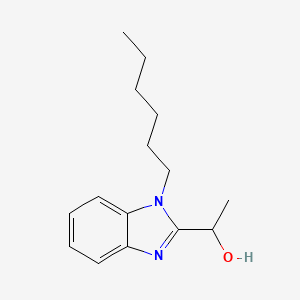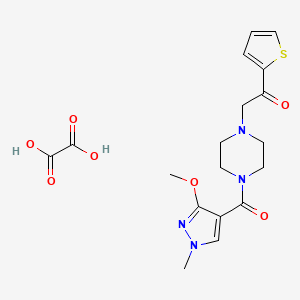
2-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate is a useful research compound. Its molecular formula is C18H22N4O7S and its molecular weight is 438.46. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Applications
Pain Management : A study by Díaz et al. (2020) describes the synthesis and activity of a series of pyrazoles, identifying a compound as a σ1 receptor antagonist candidate for treating pain. This compound exhibits high solubility and permeability, which are desirable properties for pharmaceuticals.
Antimicrobial Activity : Research by Puthran et al. (2019) demonstrates the synthesis of Schiff bases using derivatives of pyrazole, showing significant antimicrobial activity. This highlights the potential of pyrazole derivatives in developing new antimicrobial agents.
Anticonvulsant Properties : A study by Aytemir et al. (2010) focused on synthesizing new pyran-4-one derivatives with potential anticonvulsant effects. The compounds tested showed promising results in maximal electroshock and Metrazol-induced seizure tests, indicating the therapeutic potential of such derivatives in epilepsy treatment.
Chemical Synthesis and Modification
Synthesis of Complex Molecules : The work of Guo et al. (2006) outlines an efficient synthesis method for complex molecules, demonstrating the versatility of pyrazole derivatives in chemical synthesis.
Development of Novel Compounds : The study by Fedotov et al. (2022) explores the synthesis and properties of novel pyrazole and triazole derivatives, underscoring the role of these compounds in creating new substances with potential biological activities.
Diversity-Oriented Synthesis : Zaware et al. (2011) conducted a study on the synthesis of a diverse array of tetrahydropyrones using oxidative carbon-hydrogen bond activation and click chemistry, illustrating the application of pyrazole derivatives in generating a wide range of structurally diverse compounds (Zaware et al., 2011).
Biochemical and Pharmacological Studies
- Antioxidant Activity : Mallesha et al. (2014) investigated the antioxidant activity of 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives, identifying compounds with significant free radical scavenging properties, which can be crucial in developing antioxidant therapies (Mallesha et al., 2014).
properties
IUPAC Name |
2-[4-(3-methoxy-1-methylpyrazole-4-carbonyl)piperazin-1-yl]-1-thiophen-2-ylethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S.C2H2O4/c1-18-10-12(15(17-18)23-2)16(22)20-7-5-19(6-8-20)11-13(21)14-4-3-9-24-14;3-1(4)2(5)6/h3-4,9-10H,5-8,11H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYQIMMEQXQXEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)CC(=O)C3=CC=CS3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

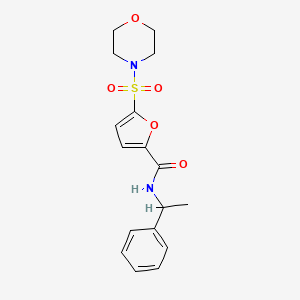
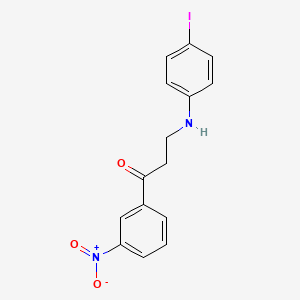

![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2941594.png)

![3,5-Dichloro-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B2941596.png)
![2-[6-(4-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2941600.png)
![2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]-N-(2-oxolanylmethyl)acetamide](/img/structure/B2941601.png)
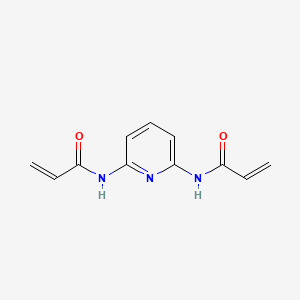
![1-(4-fluorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2941605.png)
![furan-2-yl(4-{[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)methanone](/img/structure/B2941606.png)
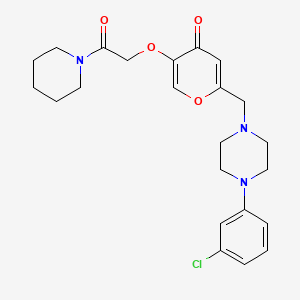
![Methyl 3-[(5-nitro-2-pyridinyl)oxy]-2-thiophenecarboxylate](/img/structure/B2941608.png)
